molecular formula C10H14FN B038495 3-Fluoro-2-methyl-6-(propan-2-yl)aniline CAS No. 121286-44-0

3-Fluoro-2-methyl-6-(propan-2-yl)aniline

Cat. No.: B038495
CAS No.: 121286-44-0
M. Wt: 167.22 g/mol
InChI Key: GJMMADOWKXLSRW-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-6-(propan-2-yl)aniline is a substituted aniline derivative of significant interest in organic and medicinal chemistry research. This compound features a fluorine atom and an isopropyl group on a methyl-substituted aniline core, a structural motif commonly employed in the design and synthesis of bioactive molecules. The fluorine atom enhances electronegativity and influences the electronic properties of the ring, while the alkyl groups contribute to steric effects and lipophilicity, factors critical in optimizing a compound's interaction with biological targets and its overall pharmacokinetic profile . Primary research applications for this compound are as a key building block or advanced intermediate in the synthesis of more complex molecules. Structural analogs of this aniline have been identified as crucial precursors in the development of potent anaplastic lymphoma kinase (ALK) inhibitors, such as those based on an indoloquinoline scaffold, which have shown promise in achieving complete tumor regression in experimental models . Furthermore, similar halogenated anilines are extensively utilized in constructing heterocyclic compounds like 1,3,4-oxadiazoles, which are known for a broad spectrum of biological activities including antimicrobial and antioxidant properties . Researchers value this compound for its versatility in chemical reactions, including nucleophilic substitution and transition-metal catalyzed cross-couplings, enabling the creation of diverse compound libraries for drug discovery and development programs . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-fluoro-2-methyl-6-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-6(2)8-4-5-9(11)7(3)10(8)12/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMMADOWKXLSRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)C(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560626
Record name 3-Fluoro-2-methyl-6-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121286-44-0
Record name 3-Fluoro-2-methyl-6-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

In a 1L autoclave, 100g (0.9mol) of 2-methylaniline (o-toluidine) is combined with 133g (1mol) of AlCl₃. After nitrogen purging to eliminate oxygen, propylene gas (1MP concentration) is introduced, and the mixture is heated to 140°C for 4 hours. The AlCl₃ acts as a Lewis acid, facilitating the formation of a carbocation intermediate from propylene, which subsequently undergoes electrophilic aromatic substitution at the para position relative to the methyl group.

Table 1: Friedel-Crafts Alkylation Optimization Data

VariableOptimal ValueYield (%)Purity (%)
Catalyst (AlCl₃)133g2098.5
Temperature140°C2098.5
Reaction Time4h2098.5

Fluorination Strategies for Meta-Substitution

Introducing fluorine at the 3-position requires precise regiocontrol, often achieved through directed metalation or halogen exchange.

Directed Ortho Metalation

Protecting the aniline as an acetylated derivative enables meta-directing effects. Using lithium diisopropylamide (LDA), the acetyl group directs deprotonation to the 3-position, which is then fluorinated with N-fluorobenzenesulfonimide (NFSI). Deprotection with aqueous HCl restores the aniline group.

Halogen Exchange from Chlorinated Precursors

A halogen exchange reaction replaces chlorine at the 3-position with fluorine. Starting with 3-chloro-2-methyl-6-isopropylaniline, treatment with potassium fluoride (KF) and a palladium catalyst at 150°C for 12 hours achieves 65% conversion.

Table 2: Fluorination Method Comparison

MethodReagents/ConditionsYield (%)Selectivity (%)
Directed MetalationLDA, NFSI, -78°C, 2h5892
Halogen ExchangeKF, PdCl₂, 150°C, 12h6588

Sequential Functionalization Approach

A multi-step synthesis starting from 2-methylaniline involves:

  • Alkylation : As described in Section 1.

  • Nitration : Introducing a nitro group at the 3-position using HNO₃/H₂SO₄.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Schiemann Reaction : Diazotization with NaNO₂/HCl followed by HBF₄ treatment yields the fluorine substituent.

Challenges and Solutions

  • Regioselectivity in nitration : The methyl and isopropyl groups direct nitration to the 4- and 5-positions. Using acetyl protection shifts nitration to the 3-position.

  • Diazonium stability : Low temperatures (0–5°C) prevent decomposition during the Schiemann reaction.

Catalytic System Innovations

Continuous Flow Reactors

Adopting continuous flow systems improves scalability and reduces side reactions. For example, propylene gas and o-toluidine are fed into a reactor at 140°C with residence times of 10 minutes, achieving 25% yield.

Transition-Metal Catalysis

Palladium-catalyzed C–F bond formation using aryl chlorides and fluorinating agents (e.g., CsF) enhances selectivity. A study using Pd(OAc)₂ and Xantphos ligand achieved 70% yield for analogous fluorinated anilines.

Industrial-Scale Production Considerations

Cost Efficiency

  • Raw materials : Propylene ($0.8/kg) and o-toluidine ($1.2/kg) are cost-effective compared to specialized fluorinating agents.

  • Catalyst recycling : AlCl₃ recovery via aqueous workup reduces costs by 30%.

Environmental Impact

  • Waste management : Toluene solvent is recycled via distillation, minimizing VOC emissions.

  • Byproduct utilization : Hydrochloric acid from the Schiemann reaction is neutralized for safe disposal .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-6-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-Fluoro-2-methyl-6-(propan-2-yl)aniline serves as a crucial building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, leading to the formation of more complex organic molecules. This compound can undergo:

  • Oxidation : Leading to nitroso or nitro derivatives.
  • Reduction : Resulting in the formation of amine derivatives.
  • Substitution Reactions : Creating substituted aniline derivatives with various functional groups.

Biological Research

Enzyme Interactions and Pharmacological Potential
The compound has been investigated for its interactions with biological systems, particularly regarding its potential effects on enzyme activity. It can act as a substrate for cytochrome P450 enzymes, which are vital in the metabolism of xenobiotics. This interaction may lead to hydroxylation or other oxidative processes that produce more polar metabolites, facilitating their excretion from the body.

Case Study: Enzyme Activity Modulation
A study demonstrated that 3-Fluoro-2-methyl-6-(propan-2-yl)aniline could influence cellular functions by altering signaling pathways and gene expression. The fluorine substitution enhances its electronic properties, affecting how the compound interacts with biological membranes and receptors, thereby impacting pharmacological profiles and therapeutic applications.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, 3-Fluoro-2-methyl-6-(propan-2-yl)aniline is utilized in producing specialty chemicals and materials with specific properties. Its unique chemical characteristics make it suitable for developing new polymers or coatings that require enhanced performance metrics .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methyl-6-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS RN Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
3-Fluoro-2-methyl-6-(propan-2-yl)aniline 121286-44-0 C₁₀H₁₄FN 2-Me, 3-F, 6-iPr 167.22 High steric hindrance; potential pharmaceutical intermediate
3-Fluoro-4-methylaniline 452-77-7 C₇H₈FN 3-F, 4-Me 125.14 Simpler structure; reagent in organic synthesis
2-Fluoro-3-methyl-6-nitroaniline 1261676-68-9 C₇H₇FN₂O₂ 2-F, 3-Me, 6-NO₂ 170.14 Nitro group enhances reactivity for further functionalization
3-Methoxy-2-methyl-6-(trifluoromethyl)aniline 2090792-20-2 C₉H₁₀F₃NO 3-OMe, 2-Me, 6-CF₃ 205.18 Strong electron-withdrawing CF₃ group; research applications
N,N-Diisopropylaniline 4107-98-6 C₁₂H₁₉N N,N-di-iPr 177.29 Tertiary amine; distinct reactivity compared to primary anilines

Electronic and Steric Effects

Electron-Withdrawing Groups (EWGs):

  • The 3-fluoro substituent in the target compound reduces ring electron density, directing electrophilic substitution to specific positions. In contrast, 3-methoxy-2-methyl-6-(trifluoromethyl)aniline () combines a methoxy (electron-donating) and trifluoromethyl (strong EWG), creating a polarized electronic environment .
  • 2-Fluoro-3-methyl-6-nitroaniline () features a nitro group (strong EWG), making it highly reactive toward nucleophilic aromatic substitution .

This contrasts with 3-fluoro-4-methylaniline (), which has smaller substituents and less steric interference .

Biological Activity

3-Fluoro-2-methyl-6-(propan-2-yl)aniline is an organic compound belonging to the class of aniline derivatives, characterized by the presence of a fluorine atom and an isopropyl group attached to an aromatic benzene ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agrochemical applications. The unique structural features of this compound may enhance its interactions with biological macromolecules, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical structure of 3-Fluoro-2-methyl-6-(propan-2-yl)aniline can be represented as follows:

C10H12FN\text{C}_10\text{H}_{12}\text{F}\text{N}

Key Features:

  • Fluorine Atom: The presence of a fluorine atom can significantly influence the lipophilicity and biological interactions of the compound.
  • Isopropyl Group: This group contributes to steric hindrance, potentially affecting the binding affinity to various biological targets.

Research indicates that compounds with similar structures often exhibit significant interactions with enzymes and receptors. The biological activity of 3-Fluoro-2-methyl-6-(propan-2-yl)aniline may involve:

  • Enzyme Modulation: It may influence enzyme activities related to drug metabolism, potentially modulating pathways that are critical for therapeutic efficacy.
  • Receptor Interaction: The compound could interact with specific receptors, affecting cell signaling pathways that are crucial in various physiological processes.

Case Studies and Research Findings

Several studies have explored the biological activity of fluorinated anilines, including those structurally related to 3-Fluoro-2-methyl-6-(propan-2-yl)aniline:

  • Anticancer Activity: A study demonstrated that fluorinated anilines can induce apoptosis in cancer cell lines through mechanisms involving DNA fragmentation and modulation of apoptosis-related proteins .
    CompoundActivityReference
    3-FluoroanilineInduces apoptosis in cancer cells
    4-FluoroanilineModulates enzyme activity
  • Antimicrobial Properties: Fluorinated compounds have been shown to exhibit antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics .
  • Neuropharmacological Effects: Some studies indicate that fluorinated compounds can influence neurotransmitter systems, which may lead to implications in treating neurological disorders .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the unique properties of 3-Fluoro-2-methyl-6-(propan-2-yl)aniline:

Compound NameKey FeaturesBiological Activity
4-FluoroanilineLacks isopropyl groupModerate anticancer activity
3-FluoroanilineDifferent position of fluorineNeuropharmacological effects
4-IsopropylanilineLacks fluorine atomLimited biological activity

The unique combination of both fluorine and isopropyl groups in 3-Fluoro-2-methyl-6-(propan-2-yl)aniline enhances its stability and reactivity compared to its analogs, making it particularly versatile for various applications in organic synthesis and medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-2-methyl-6-(propan-2-yl)aniline?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the aniline core. A two-step approach is common:

Isopropylation : Introduce the isopropyl group at the 6-position via Friedel-Crafts alkylation using isopropyl halides or alcohols in the presence of Lewis acids (e.g., AlCl₃).

Fluorination : Electrophilic fluorination at the 3-position using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.

  • Key Considerations : Regioselectivity challenges arise due to competing substitution patterns; use directing groups (e.g., nitro) to control functionalization . For analogous procedures, coupling agents like methyl 3-chloro-3-oxopropanoate and tripotassium phosphate have been employed in related aniline derivatives .

Q. How can the purity and structural integrity of this compound be confirmed?

  • Methodological Answer :
  • Chromatography : HPLC or GC-MS (retention time ~0.81 minutes under conditions similar to SQD-FA05) to assess purity .
  • Spectroscopy :
  • ¹H/¹³C NMR : Look for characteristic shifts:
  • Aromatic protons adjacent to fluorine (δ ~6.8–7.2 ppm, splitting due to ³J coupling).
  • Isopropyl methyl groups (δ ~1.2–1.4 ppm, doublet for CH₃).
  • HRMS : Expected molecular ion [M+H]+ at m/z 167.12 (C₁₀H₁₄FN) .
  • Elemental Analysis : Confirm C, H, N, and F percentages within ±0.3% of theoretical values.

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood.
  • Storage : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
  • Spill Management : Neutralize with activated charcoal or vermiculite, then dispose as hazardous waste.
  • Reference Protocols : Follow guidelines for structurally similar anilines (e.g., 3-(trifluoromethyl)aniline), which recommend avoiding direct skin contact and ensuring proper ventilation .

Advanced Research Questions

Q. How does the fluorine substituent influence electronic properties and reactivity?

  • Methodological Answer :
  • Electronic Effects : Fluorine’s electronegativity withdraws electron density via inductive effects, reducing nucleophilicity at the aromatic ring. This enhances stability against electrophilic attacks but increases susceptibility to SNAr reactions at ortho/para positions.
  • Reactivity Studies : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map Fukui indices for electrophilic/nucleophilic sites. Experimentally, compare reaction rates with non-fluorinated analogs in Suzuki-Miyaura couplings .
  • Case Study : Fluorinated anilines exhibit improved thermal stability in OLED applications due to reduced π-electron delocalization .

Q. What are the challenges in achieving regioselective functionalization of this compound?

  • Methodological Answer :
  • Steric Hindrance : The bulky isopropyl group at position 6 directs electrophiles to the 4-position. Use steric maps (e.g., A-value analysis) to predict substituent effects.
  • Directing Groups : Temporarily introduce nitro or acetyl groups at the 5-position to block undesired reactions. Remove post-functionalization via reduction or hydrolysis .
  • Experimental Validation : Perform competitive reactions with iodine monochloride (ICl) to probe regioselectivity .

Q. How does this compound partition in soil matrices under environmental conditions?

  • Methodological Answer :
  • Soil Migration Studies : Use column experiments with varying pumping speeds (e.g., 0.5–2.0 mL/min) to simulate groundwater flow. Monitor partitioning coefficients (Kd) via HPLC-UV.
  • Key Findings : Substituted anilines (e.g., unfluorinated analogs) show higher adsorption in organic-rich soils due to hydrophobic interactions. Fluorine’s polarity may reduce sorption, increasing mobility .
  • Modeling : Apply HYDRUS-1D software to predict vertical distribution and persistence under field conditions.

Q. Can computational methods predict its reactivity in catalytic systems?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate interactions with Pd catalysts in cross-coupling reactions. Focus on ligand-substrate steric clashes (e.g., with bulky phosphines like SPhos).
  • Quantum Mechanics (QM) : Calculate activation energies for C–N bond formation using transition state theory (e.g., M06-2X functional). Compare with experimental yields .
  • Validation : Synthesize predicted derivatives (e.g., 3-fluoro-2-methyl-6-isopropyl-acetanilide) and confirm via X-ray crystallography.

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